molecular formula C88H208N30 B120891 N,N,N',N'-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine CAS No. 154487-85-1

N,N,N',N'-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine

Cat. No. B120891
CAS RN: 154487-85-1
M. Wt: 1686.8 g/mol
InChI Key: MVMZFIQOIDKSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,N',N'-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine, commonly known as TREN, is a tetraamine compound used in various scientific research applications. It is a colorless, odorless, and water-soluble compound that has a wide range of applications in the field of chemical and biological sciences.

Mechanism of Action

TREN acts as a tetradentate ligand, which means it can bind to metal ions with four coordination sites. It forms stable complexes with metal ions such as copper, nickel, and zinc. These metal complexes have been studied for their catalytic properties and their potential applications in organic synthesis.
Biochemical and Physiological Effects:
TREN has been shown to have low toxicity and is not known to have any significant physiological effects. However, its metal complexes have been studied for their potential biological activities, such as antimicrobial and anticancer properties.

Advantages and Limitations for Lab Experiments

TREN is a versatile compound that can be used in various lab experiments. Its water solubility and low toxicity make it a convenient compound to work with. However, its high cost and limited availability can be a limitation for some research projects.

Future Directions

There are several future directions in which TREN can be used in scientific research. One potential application is in the development of new metal-based drugs for the treatment of cancer and other diseases. TREN can also be used in the synthesis of new dendrimers with unique properties and potential applications in nanotechnology. Additionally, TREN can be used as a building block for the synthesis of new ligands and catalysts for organic synthesis.

Synthesis Methods

TREN can be synthesized by reacting 1,4-dibromobutane with diethylenetriamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with bis(3-aminopropyl)amine to obtain TREN.

Scientific Research Applications

TREN has been widely used in scientific research as a chelating agent, a ligand for metal complexes, and a building block for the synthesis of various organic compounds. It is also used in the synthesis of dendrimers, which are highly branched and monodisperse macromolecules that have potential applications in drug delivery and gene therapy.

properties

CAS RN

154487-85-1

Molecular Formula

C88H208N30

Molecular Weight

1686.8 g/mol

IUPAC Name

N,N,N',N'-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine

InChI

InChI=1S/C88H208N30/c89-31-3-49-107(50-4-32-90)69-23-81-115(82-24-70-108(51-5-33-91)52-6-34-92)77-19-65-105(66-20-78-116(83-25-71-109(53-7-35-93)54-8-36-94)84-26-72-110(55-9-37-95)56-10-38-96)47-1-2-48-106(67-21-79-117(85-27-73-111(57-11-39-97)58-12-40-98)86-28-74-112(59-13-41-99)60-14-42-100)68-22-80-118(87-29-75-113(61-15-43-101)62-16-44-102)88-30-76-114(63-17-45-103)64-18-46-104/h1-104H2

InChI Key

MVMZFIQOIDKSFP-UHFFFAOYSA-N

SMILES

C(CCN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN

Canonical SMILES

C(CCN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN

Pictograms

Corrosive; Irritant

Origin of Product

United States

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